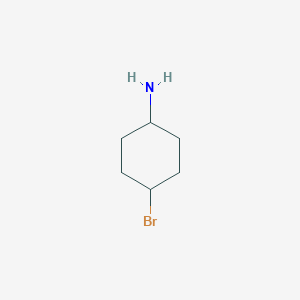

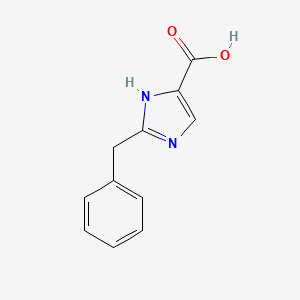

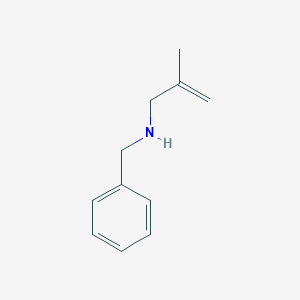

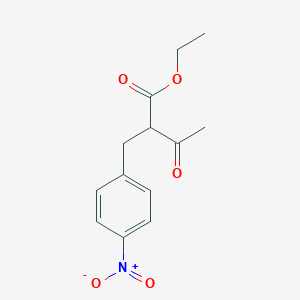

![molecular formula C8H11NOS B1340447 4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺 CAS No. 63932-26-3](/img/structure/B1340447.png)

4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine is a derivative of thieno[3,2-c]pyran, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. Although the specific compound 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of thieno[3,2-c]pyran derivatives involves several key steps, including the construction of the thiophene ring and the subsequent formation of the fused pyranone moiety. For example, the synthesis of thieno[3,2-c]pyran-4-one based small molecules, which are structurally related to the compound of interest, was achieved through a multi-step sequence involving the Gewald reaction, Sandmeyer type iodination, Sonogashira type coupling, iodocyclization, and Pd-mediated C-C bond-forming reactions . These methods could potentially be adapted for the synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine by introducing the appropriate amine group at the desired position.

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]pyran derivatives is characterized by the presence of a thiophene ring fused to a pyran ring. Crystal structure analysis of these compounds can reveal important features such as hydrogen bonding patterns and molecular arrangement, which are crucial for understanding their reactivity and interaction with biological targets . The specific arrangement of substituents around the core structure can significantly influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Thieno[3,2-c]pyran derivatives can participate in various chemical reactions, depending on the functional groups present on the molecule. For instance, the presence of ester groups at the 6-position of thieno[2,3-d]pyrimidine allowed for further derivatization through amide synthesis . Similarly, the reactivity of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine would depend on the nature of the substituents and the availability of reactive sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-c]pyran derivatives can be influenced by the nature of the substituents attached to the core structure. For example, substituent-dependent tunable fluorescence has been observed in a series of thieno[3,2-c]pyrans, where the presence of different aryl groups led to variations in fluorescence quantum yields and Stokes shifts . This suggests that the electronic properties of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine could be fine-tuned by modifying the substituents, which could be beneficial for applications in optoelectronics or as fluorescent probes.

科学研究应用

荧光性质:噻吩并[3,2-c]吡喃,包括 4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺的衍生物,因其荧光性质而受到研究。这些化合物表现出取代基依赖性荧光,一些化合物显示出高荧光量子产率和大斯托克斯位移,而另一些化合物则表现出聚集诱导发射 (AIE) 特性。这表明在基于荧光的技术中具有潜在应用(Sahu 等,2014)。

潜在的抗癌剂:基于新型噻吩并[3,2-c]吡喃-4-酮的小分子,与 4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺结构密切相关,已被合成为潜在的抗癌剂。其中一些化合物已在体外显示出对癌细胞的选择性生长抑制作用,表明它们在癌症治疗中的潜力(Nakhi 等,2012)。

神经营养特性:与噻吩并[3,2-c]吡喃-4-基甲胺相关的化合物因其神经营养特性而受到研究。其中一些化合物表现出抗惊厥作用并具有对苯二氮卓受体的亲和力,表明在神经系统疾病中具有潜在应用(Paronikyan 等,1997)。

光伏器件应用:噻吩并[3,4-b]吡嗪基和苯并噻二唑基供体-受体共聚物,其中包括 4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺的衍生物,已被合成并用于光伏器件。研究了它们的光学性质、电化学行为和能级,突出了它们在可再生能源技术中的潜力(Zhou 等,2010)。

抗肿瘤活性:对 4H,6H,7H-噻吩并[3,2-c]吡喃-4-基甲胺衍生物的研究显示出显着的抗肿瘤活性。对这些化合物抑制癌细胞生长的能力进行了测试,其中一些在体外显示出有希望的结果。这表明它们在开发新的抗癌药物中具有潜在用途(Mouineer 等,2017)。

安全和危害

The safety data sheet for a related compound, (6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7H,1,3,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVKUIFBCHQTHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=C1SC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481296 |

Source

|

| Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63932-26-3 |

Source

|

| Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

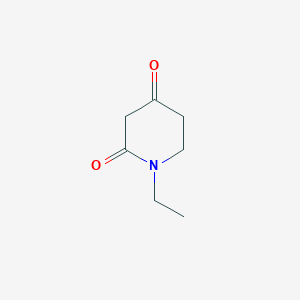

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)